O-beta-D-glucosyl-trans-zeatin
Overview
Description
O-beta-D-glucosyl-trans-zeatin is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth in plant roots and shoots. This compound is the trans-isomer of O-beta-D-glucosylzeatin and plays a significant role in regulating various physiological processes in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-beta-D-glucosyl-trans-zeatin involves the enzymatic reaction catalyzed by trans-zeatin O-beta-D-glucosyltransferase. This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to trans-zeatin, resulting in the formation of this compound . The reaction can be represented as follows: [ \text{trans-zeatin} + \text{UDP-glucose} \rightarrow \text{this compound} + \text{UDP} ]
Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, utilizing genetically engineered microorganisms or plant cell cultures that express the trans-zeatin O-beta-D-glucosyltransferase enzyme. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: O-beta-D-glucosyl-trans-zeatin primarily undergoes glycosylation reactions, where it is formed by the addition of a glucose molecule to trans-zeatin. It can also participate in hydrolysis reactions, where the glucose moiety is removed, reverting it back to trans-zeatin .
Common Reagents and Conditions:
Glycosylation: UDP-glucose is the common reagent used in the presence of trans-zeatin O-beta-D-glucosyltransferase.
Hydrolysis: Acidic or enzymatic conditions can facilitate the removal of the glucose moiety.
Major Products:
Glycosylation: this compound
Hydrolysis: trans-zeatin
Scientific Research Applications
O-beta-D-glucosyl-trans-zeatin has several applications in scientific research:
Plant Biology: It is used to study the regulation of cell division and growth in plants.
Agriculture: This compound is explored for its potential to enhance crop yield and improve resistance to environmental stresses.
Biotechnology: It is utilized in the production of genetically modified plants with improved growth characteristics.
Mechanism of Action
O-beta-D-glucosyl-trans-zeatin exerts its effects by interacting with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The molecular targets include histidine kinase receptors and downstream transcription factors that regulate cytokinin-responsive genes .
Comparison with Similar Compounds
trans-zeatin: The parent compound of O-beta-D-glucosyl-trans-zeatin, which lacks the glucose moiety.
O-beta-D-glucosylzeatin: The cis-isomer of this compound.
Dihydrozeatin: A reduced form of zeatin with similar cytokinin activity.
Uniqueness: this compound is unique due to its specific glycosylation, which affects its stability, solubility, and biological activity. The addition of the glucose moiety enhances its stability in plant tissues, allowing for prolonged activity compared to its non-glycosylated counterpart .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDCCPAOMDMPT-HNVSNYHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346498 | |
Record name | trans-Zeatin-O-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56329-06-7 | |
Record name | trans-Zeatin-O-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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